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An In-depth Technical Guide to the Discovery and History of Quisinostat (JNJ-26481585)

Executive Summary
Quisinostat, also known by its development code JNJ-26481585, is an orally bioavailable,

second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] Developed

by Janssen Pharmaceuticals, it emerged from a targeted search for potent, second-generation

HDAC inhibitors with a more favorable pharmacodynamic profile than existing agents.[2][3]

Quisinostat is characterized by its high potency against Class I and II HDACs, demonstrating

broad-spectrum antineoplastic activity in a range of preclinical models and progressing through

various stages of clinical evaluation for both solid and hematologic malignancies.[2][4][5] This

document provides a comprehensive overview of its discovery, mechanism of action, preclinical

and clinical development, supported by quantitative data, detailed experimental protocols, and

pathway visualizations.

Discovery and Preclinical Development
The development of Quisinostat was driven by the need to overcome the limitations of first-

generation HDAC inhibitors, which often exhibited transient induction of histone acetylation in

tumor tissues, potentially limiting their efficacy in solid tumors.[5] The primary goal was to

identify a second-generation inhibitor capable of a prolonged pharmacodynamic response in

vivo.[3]
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Janssen Pharmaceuticals undertook a rigorous screening process involving 140 potent

pyrimidyl-hydroxamic acid analogues.[5] A key innovation in this process was the development

of a specialized preclinical in vivo tumor model. This model utilized tumor cells engineered to

express a fluorescent protein dependent on HDAC1 inhibition, which allowed for non-invasive,

real-time monitoring of the pharmacodynamic response to the inhibitors.[3][5] Through this

advanced screening paradigm, JNJ-26481585 was identified as the lead candidate due to its

ability to induce continuous histone H3 acetylation following once-daily oral administration.[3]

Preclinical Efficacy
Quisinostat demonstrated potent, single-agent antitumor activity across a wide array of

preclinical models:

In Vitro Cytotoxicity: It exhibited potent cytotoxic activity against a broad panel of cancer cell

lines, including those from lung, colon, breast, prostate, and ovarian cancers, with IC50

values in the low nanomolar range.[4][6]

Xenograft Models: In in vivo studies, Quisinostat showed superior efficacy compared to

standard-of-care agents. It achieved complete tumor growth inhibition in Ras mutant

HCT116 colon carcinoma xenografts and fully inhibited the growth of C170HM2 colorectal

liver metastases.[3][5]

EMT Reversal: Preclinical studies revealed that Quisinostat amplifies the expression of E-

cadherin, which is often silenced by HDACs in cancer cells. This leads to a reversal of the

epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

[2]

Pediatric Cancers: Testing by the Pediatric Preclinical Testing Program showed broad in vitro

activity, with a median relative IC50 of 2.2 nM, and significant tumor growth delay in the

majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts studied.[6]

Mechanism of Action
Quisinostat functions as a pan-HDAC inhibitor, targeting both Class I and II HDAC enzymes.

[4] Its primary mechanism involves binding to the zinc-containing active site of HDACs via its

hydroxamic acid moiety, thereby inhibiting their enzymatic activity.
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This inhibition leads to the accumulation of acetyl groups on the lysine residues of histones and

other non-histone proteins. The resulting hyperacetylation of histones neutralizes their positive

charge, leading to a more relaxed chromatin structure. This chromatin remodeling alters gene

expression, causing:

Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-

apoptotic proteins like Bcl-2.[1]

Cell Cycle Arrest: Increased expression of cell cycle inhibitors such as p21.[7]

Inhibition of Angiogenesis: Significant decrease in tumor-associated angiogenesis.[4]

DNA Damage and Oxidative Stress: Increased levels of DNA damage and oxidative stress

within glioblastoma cells.[8]

Compared to first-generation inhibitors like vorinostat, Quisinostat is approximately 500-fold

more potent at inhibiting HDAC1 and may induce superior upregulation of HSP70.[1][9]
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Caption: Mechanism of Action of Quisinostat as an HDAC Inhibitor.
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Quantitative Data
Table 1: In Vitro HDAC Inhibitory Activity of Quisinostat
This table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat against

a panel of recombinant human HDAC enzymes.

HDAC Isoform Class IC50 (nmol/L)

HDAC1 I 0.11 - 0.16

HDAC2 I 0.33

HDAC4 IIa 0.64

HDAC6 IIb 32.1

HDAC7 IIa 119

HDAC9 IIa 119

HDAC10 IIb 0.46

HDAC11 IV 0.37

Data sourced from multiple

preclinical studies.[3][10]

Table 2: In Vitro Cytotoxicity in Pediatric Cancer Cell
Lines
The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against its panel of

cell lines.
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Parameter Value

Concentration Range Tested 1.0 nM - 10 µM

Median Relative IC50 2.2 nM

IC50 Range <1 - 19 nM

Data from the PPTP study.[6]

Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay

Enzymes: Full-length recombinant human HDAC proteins expressed in baculovirus-infected

Sf9 cells.

Procedure: The assay is typically performed by a commercial vendor (e.g., Reaction Biology

Corporation). The inhibitory activity of Quisinostat is measured by quantifying the

deacetylation of a fluorogenic peptide substrate by the specific HDAC isozyme in the

presence of varying concentrations of the compound. The fluorescence generated is

proportional to the enzyme activity.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.[7]

Cell Proliferation / Cytotoxicity Assay (MTT Assay)
Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere for

24 hours.

Treatment: Cells are incubated with Quisinostat at various concentrations (e.g., 3 to 300

nmol/L) for a specified period (e.g., 4 days).[7]

Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well. Viable cells with active mitochondrial reductase

convert the MTT tetrazolium salt into a purple formazan product.
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Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO),

and the absorbance is measured using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

In Vivo Xenograft Tumor Model
Animal Model: Immunodeficient mice (e.g., male athymic nu/nu CD-1) are used.

Tumor Implantation: Human tumor cells (e.g., 10⁷ A2780 ovarian cells) are injected

subcutaneously into the inguinal region of the mice.[7]

Treatment: Once tumors reach a palpable size, mice are randomized into control and

treatment groups. Quisinostat is administered orally (p.o.) or intraperitoneally (i.p.) at a

specified dose and schedule (e.g., 5 mg/kg, daily for 21 days).[6][7]

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Body weight and animal health are monitored as indicators of toxicity. Efficacy is

determined by comparing tumor growth in the treated group versus the control group (e.g.,

Tumor Growth Inhibition, TGI).

In Vitro

In Vivo

Tumor Cell
Culture

Subcutaneous
Implantation

Tumor Growth
(to palpable size) Randomization

Quisinostat
Treatment

Vehicle
Control

Tumor Volume
Measurement

Study Endpoint
(Efficacy Analysis)

Click to download full resolution via product page

Caption: Standard Experimental Workflow for a Preclinical Xenograft Study.

Pharmacodynamic (PD) Biomarker Analysis
Sample Collection: Blood samples for peripheral blood mononuclear cells (PBMCs), as well

as hair follicle, skin, or tumor biopsies, are collected at various time points (e.g., pre-dose,
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and 2, 4, 8 hours post-dose).[4]

Analyte: Acetylated Histone H3 (AcH3) is a common PD biomarker for HDAC inhibitor

activity.

Methodology (ELISA): AcH3 levels in PBMCs or tissue lysates can be quantified using an

enzyme-linked immunosorbent assay (ELISA). For example, the Meso Scale Discovery

(MSD) platform uses a sandwich immunoassay with a capture antibody (e.g., pan-histone)

and a detection antibody (e.g., anti-AcH3).[4]

Methodology (Immunoblotting): Protein lysates from tumor samples are separated by SDS-

PAGE, transferred to a membrane, and probed with specific antibodies against AcH3,

acetylated H4, and loading controls (e.g., GAPDH, actin).[9]

Clinical Development
Quisinostat has been evaluated in multiple clinical trials for both solid and hematologic

cancers.

Phase I "First-in-Human" Trial
A Phase I dose-escalation study was conducted between 2007 and 2011 in 92 patients with

advanced solid tumors or lymphoma.[4]

Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs),

and the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Dosing Schedules: The study explored both continuous daily dosing (2–12 mg) and three

intermittent schedules (6–19 mg), including four days on/three days off; Monday,

Wednesday, Friday (MWF); and Monday/Thursday.

Key Findings:

DLTs: The primary DLTs were cardiovascular, including non-sustained ventricular

tachycardia and ST/T-wave abnormalities. Non-cardiac DLTs included fatigue and

abnormal liver function tests.[4]

Tolerability: Intermittent schedules were better tolerated than continuous daily dosing.
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Pharmacokinetics: The maximum plasma concentration (Cmax) and area under the curve

(AUC) increased proportionally with the dose.

Pharmacodynamics: Target engagement was confirmed by increased AcH3 in hair

follicles, skin, tumor biopsies, and PBMCs, along with decreased Ki67 (a proliferation

marker) in skin and tumor biopsies.[4]

Efficacy: A partial response lasting five months was observed in one patient with

melanoma, and stable disease was seen in eight patients for 4–10.5 months.[4]

Recommended Phase II Dose (RP2D): Based on tolerability, PK, and PD data, the RP2D

was established as 12 mg on the MWF schedule.[4]

Phase II Trials and Other Studies
Cutaneous T-Cell Lymphoma (CTCL): A Phase II multicenter trial evaluated Quisinostat (12

mg, MWF) in patients with relapsed/refractory mycosis fungoides/Sézary syndrome. The

study demonstrated clinical activity, with a confirmed cutaneous response rate of 24% and

an acceptable safety profile.[11]

Multiple Myeloma: A Phase I trial investigated Quisinostat in combination with bortezomib

and dexamethasone.[2]

Glioblastoma (GBM): Quisinostat was identified as a brain-penetrant molecule capable of

radiosensitizing GBM cells.[8] This led to a Phase 0/1b clinical trial to confirm its ability to

cross the blood-brain barrier and evaluate its safety and efficacy in combination with

radiotherapy for patients with glioblastoma.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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